molecular formula C16H24O7 B134653 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid CAS No. 24769-56-0

8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid

Cat. No. B134653
CAS RN: 24769-56-0
M. Wt: 328.36 g/mol
InChI Key: ZJAZCYLYLVCSNH-JHJVBQTASA-N
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Description

The compound 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid is a structurally complex molecule that may be related to the field of carbasugars and oxidative stress biomarkers. While none of the provided papers directly discuss this compound, they offer insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including dihydroxylation, acetylation, and olefination, as described in the synthesis of medium-ring carbasugars from D-glucose . These processes can be used to infer potential synthetic routes for the compound of interest, which may involve similar strategies to introduce hydroxyl groups, protect functional groups, and form carbon-carbon double bonds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 8-carboxy-1-hydroxy-2-oxobicyclo[3,2,2]non-6-ene-9,4-carbolactone, has been determined using X-ray crystallography . This technique could potentially be applied to determine the precise three-dimensional structure of 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid, revealing details such as stereochemistry and conformation.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidation and hydroboration, as seen in the elaboration of exomethylenecyclooctanes . Understanding these reactions is crucial for modifying the compound's functional groups and for potential applications in inhibiting glycosidases or other biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be studied using techniques such as vibrational spectroscopy, NMR, and quantum chemical computations . These methods provide information on vibrational frequencies, geometrical parameters, and electronic properties, which are essential for understanding the behavior of the compound under different conditions and in various chemical reactions.

Relevant Case Studies

Although the provided papers do not include case studies directly related to the compound, they do discuss the analysis of oxidative DNA damage products like 8-hydroxy-2'-deoxyguanosine as markers of cellular oxidative stress and carcinogenesis . These studies highlight the importance of such compounds in assessing the risk of diseases and the potential therapeutic applications of inhibitors targeting oxidative stress pathways.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to the specified compound, demonstrate significant potential in biorenewable chemicals production. These acids can be produced fermentatively using engineered microbes but become inhibitory at lower concentrations, affecting yield. Strategies to increase microbial robustness against such inhibition involve understanding the impact on cell membranes and internal pH, highlighting the importance of metabolic engineering for industrial applications (Jarboe, Royce, & Liu, 2013).

Antioxidant Properties and Structure-Activity Relationships

The antioxidant properties of hydroxycinnamic acids, which share a core structure with the specified compound, are well-documented. Studies emphasize the importance of unsaturated bonds and specific structural modifications for antioxidant activity. These insights are crucial for developing potent antioxidants for managing oxidative stress-related diseases, underscoring the compound's relevance in medicinal chemistry (Razzaghi-Asl et al., 2013).

Applications in Dermatologic and Cosmetic Formulations

Hydroxy acids, including variants structurally related to the specified compound, are integral to cosmetic and therapeutic formulations for skin benefits. Their roles in treating photoaging, acne, and pigmentation disorders, among others, are backed by substantial research, pointing to their versatility in dermatologic applications (Kornhauser, Coelho, & Hearing, 2010).

Biotechnological Routes from Biomass

Lactic acid, closely related to the specified compound through its production pathway, serves as a precursor for various chemicals via biotechnological routes. Its versatility highlights the potential of such carboxylic acids in green chemistry, offering sustainable alternatives for producing value-added chemicals from biomass (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAZCYLYLVCSNH-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947678
Record name 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetranor-PGEM

CAS RN

24769-56-0
Record name 11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24769-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11alpha-Hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024769560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Reactant of Route 2
8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Reactant of Route 3
8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Reactant of Route 4
8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Reactant of Route 5
8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid
Reactant of Route 6
8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid

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